molecular formula C15H15N3O5S B4644979 4-nitro-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide

4-nitro-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide

Cat. No. B4644979
M. Wt: 349.4 g/mol
InChI Key: MXZMFBGRUBFLAJ-UHFFFAOYSA-N
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Description

4-nitro-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide, also known as NSC745887, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of sulfonamide compounds and has a molecular weight of 385.42 g/mol.

Mechanism of Action

The exact mechanism of action of 4-nitro-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide is not fully understood, but it is thought to involve the inhibition of several key enzymes involved in cancer cell proliferation and survival. These enzymes include topoisomerase II, which is involved in DNA replication, and histone deacetylases, which regulate gene expression.
Biochemical and Physiological Effects
4-nitro-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide has been shown to have a range of biochemical and physiological effects in cancer cells. It has been found to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of several key genes involved in cancer progression. In addition, 4-nitro-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide has been shown to have minimal toxicity to normal cells, which is a key advantage for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 4-nitro-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide in lab experiments is its potent anti-proliferative effects on a wide range of cancer cell lines. This makes it a useful tool for studying cancer cell biology and potential cancer treatments. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 4-nitro-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide. One area of interest is to further elucidate the mechanism of action and identify the specific enzymes and pathways targeted by the compound. Another area of interest is to explore the potential use of 4-nitro-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is potential for the development of new derivatives of 4-nitro-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide with improved potency and selectivity for cancer cells.

Scientific Research Applications

4-nitro-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide has been studied extensively for its potential use in cancer treatment. It has been shown to have potent anti-proliferative effects on a wide range of cancer cell lines, including breast, lung, prostate, and ovarian cancer cells. In addition, 4-nitro-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for cancer treatment.

properties

IUPAC Name

N-[2-(benzenesulfonamido)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c19-15(12-6-8-13(9-7-12)18(20)21)16-10-11-17-24(22,23)14-4-2-1-3-5-14/h1-9,17H,10-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZMFBGRUBFLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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